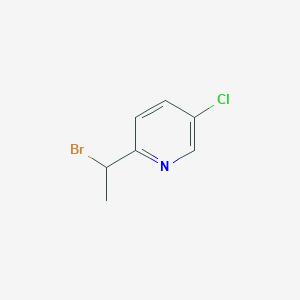

2-(1-bromoethyl)-5-chloropyridine

Description

Strategic Importance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Agrochemicals

The pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), is a cornerstone in the development of new pharmaceuticals and agrochemicals. rsc.orgenpress-publisher.com Its presence in a molecule can significantly influence properties such as solubility, bioavailability, and the ability to form hydrogen bonds, all of which are critical for biological activity. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov Consequently, pyridine derivatives are integral components of numerous drugs, including those with antibacterial, antiviral, and anticancer properties. rsc.orgdovepress.com In the agrochemical sector, pyridine-based compounds are widely utilized as herbicides, insecticides, and fungicides, highlighting the broad-ranging impact of this structural motif. enpress-publisher.comresearchgate.net

The Role of Halogenated Alkyl Pyridines as Versatile Building Blocks and Synthons

The introduction of halogen atoms and alkyl groups onto the pyridine scaffold dramatically expands its synthetic potential, transforming the parent heterocycle into a versatile building block, or synthon. acs.orgacs.org Halogenated alkyl pyridines, such as 2-(1-bromoethyl)-5-chloropyridine, are particularly valuable due to the distinct reactivity of the different components of the molecule. The halogen atom on the pyridine ring can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Simultaneously, the halogen on the alkyl side chain, in this case, a bromine atom, provides a reactive site for nucleophilic substitution reactions. This dual reactivity allows for the stepwise and controlled introduction of various functional groups, enabling the synthesis of a diverse library of complex pyridine derivatives. organic-chemistry.org

Overview of Research Trajectories for 2-(1-bromoethyl)-5-chloropyridine and Related Pyridine Derivatives

Research involving 2-(1-bromoethyl)-5-chloropyridine and its structural relatives is primarily focused on their application as intermediates in the synthesis of more complex molecules with potential biological activity. The compound itself is a derivative of pyridine, halogenated at the 5-position with a chloro group and substituted at the 2-position with a 1-bromoethyl group. arctomsci.com The presence of the bromine on the ethyl group makes it a reactive site for nucleophilic displacement, a common strategy in the elaboration of drug-like molecules.

Investigations into related structures, such as 2-(bromomethyl)-5-chloropyridine, highlight the utility of this class of compounds as building blocks in medicinal chemistry and material science. smolecule.com For instance, these compounds can be used to synthesize fused pyridine systems and to introduce the chloropyridine moiety into larger molecular frameworks. smolecule.com The reactivity of the brominated side chain is a key feature, allowing for the attachment of various nucleophiles to build molecular complexity.

Research Scope and Contemporary Challenges in the Utilization of 2-(1-bromoethyl)-5-chloropyridine

The primary research scope for 2-(1-bromoethyl)-5-chloropyridine lies in its role as a reactive intermediate. Its value is derived from its ability to participate in specific chemical transformations to build more elaborate molecules. A significant challenge in the utilization of this and similar compounds is controlling the regioselectivity of reactions. The pyridine ring has multiple potential reaction sites, and directing a reaction to a specific position can be a complex task. rsc.org

Furthermore, the stability of the bromoalkyl group can be a concern. The carbon-bromine bond is susceptible to cleavage, and the compound may have limited stability, potentially requiring specific storage conditions such as refrigeration. bldpharm.com The synthesis of 2-(1-bromoethyl)-5-chloropyridine itself presents challenges in achieving high yields and purity, which are critical for its use in subsequent synthetic steps. Developing robust and scalable synthetic routes to this and other halogenated pyridine derivatives remains an active area of research in organic process chemistry. acs.org Another challenge is the potential for the compound to undergo self-reaction or decomposition, particularly under basic conditions or upon prolonged storage, which can impact the efficiency of its use in multi-step syntheses. beilstein-journals.org

Properties

IUPAC Name |

2-(1-bromoethyl)-5-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEGOJJLYKVGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122705-36-5 | |

| Record name | 2-(1-bromoethyl)-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 1 Bromoethyl 5 Chloropyridine

Nucleophilic Substitution Reactions (SNAr and SN1/SN2 Pathways)

Nucleophilic substitution reactions involving 2-(1-bromoethyl)-5-chloropyridine can occur at two primary sites: the electrophilic carbon of the bromoethyl group and the carbon atoms of the pyridine (B92270) ring.

Reactivity at the Brominated Ethyl Moiety

The bromoethyl group is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 pathway. The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is a single-step process where the bond to the nucleophile forms concurrently with the cleavage of the carbon-bromine bond. mdpi.com

SN1 Pathway : This pathway becomes more likely if a stable carbocation can be formed. The proximity of the pyridine ring could potentially stabilize a carbocation at the benzylic-like position through resonance. This mechanism involves a two-step process: the departure of the bromide ion to form a carbocation, followed by the attack of the nucleophile. This pathway is favored by weaker nucleophiles and polar protic solvents.

The reactivity of the bromoethyl group makes it a useful handle for introducing a variety of functional groups, such as amines, thiols, and alkoxides, through nucleophilic substitution.

Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a significant reaction pathway. Pyridine and its derivatives are generally more reactive towards nucleophiles than benzene (B151609) derivatives due to the electron-withdrawing nature of the nitrogen atom, which lowers the electron density of the ring, particularly at the 2- and 4-positions. uoanbar.edu.iqlibretexts.org

The presence of the chlorine atom at the 5-position and the bromoethyl group at the 2-position influences the regioselectivity of nucleophilic attack. The nitrogen atom in the pyridine ring makes the 2- and 4-positions electron-deficient and thus more susceptible to nucleophilic attack. gcwgandhinagar.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the chlorine atom, can further activate the ring towards nucleophilic attack. abertay.ac.uk

Studies on related halopyridines have shown that the nature of the halogen and the position of other substituents significantly affect the reaction rates and regioselectivity. For instance, in reactions of 2-halopyridines with methoxide, the reactivity order is often F > Cl > Br. rsc.org The substitution of the chlorine atom at the 5-position of 2-(1-bromoethyl)-5-chloropyridine would require harsh reaction conditions due to the less favorable positioning relative to the activating nitrogen atom, as compared to substitutions at the 2- or 4-positions. sci-hub.seacs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-(1-bromoethyl)-5-chloropyridine offers two potential sites for such transformations: the C-Br bond of the ethyl group and the C-Cl bond on the pyridine ring.

Palladium-Catalyzed C-C and C-N Bond Formation

Palladium catalysts are widely used to facilitate cross-coupling reactions, and their application in the synthesis of pharmaceuticals is extensive. mit.edursc.org These reactions typically involve an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with a halide. libretexts.org In the case of 2-(1-bromoethyl)-5-chloropyridine, the reaction could potentially occur at either the bromoethyl group or the chloropyridine ring. The choice of catalyst, ligands, and reaction conditions can often be tuned to favor one site over the other. nih.gov Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. Recent advancements have also explored enantioconvergent Suzuki-Miyaura couplings of racemic alkyl halides. sustech.edu.cn

Heck Coupling : This reaction couples an alkene with an aryl or vinyl halide. The mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govlibretexts.orgwikipedia.org The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. wikipedia.org Copper-free versions of this reaction have also been developed. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions is depicted below:

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Mild reaction conditions, high functional group tolerance. libretexts.org |

| Heck | Alkenes | Forms a new C-C bond at an sp2 carbon. |

| Sonogashira | Terminal alkynes | Utilizes a Pd catalyst and often a Cu co-catalyst. libretexts.orgwikipedia.org |

Nickel-Mediated Cross-Electrophile Coupling Mechanisms

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C-C bond formation, particularly for coupling two different electrophiles, such as an aryl halide and an alkyl halide. nih.govacs.org This approach avoids the need for pre-formed organometallic reagents. orgsyn.org The mechanism is distinct from traditional cross-coupling and often involves radical intermediates. nih.gov

A proposed mechanism involves the oxidative addition of the more reactive halide (typically the aryl halide) to a Ni(0) species. nih.gov The resulting arylnickel(II) intermediate then reacts with an alkyl radical, which is generated from the alkyl halide. Reductive elimination from the resulting Ni(III) intermediate affords the cross-coupled product and a Ni(I) species, which can then perpetuate the radical chain. nih.gov

The key to selectivity in these reactions is the differential reactivity of the two electrophiles towards the nickel catalyst and the involvement of both polar and radical steps. nih.govacs.org This methodology has been successfully applied to the coupling of aryl chlorides with alkyl chlorides, which are typically less reactive substrates. nih.gov

Regioselectivity and Ligand Effects in Catalytic Transformations

The regioselectivity of cross-coupling reactions with polyhalogenated substrates like 2-(1-bromoethyl)-5-chloropyridine is a critical aspect. Generally, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, suggesting that initial coupling would likely occur at the bromoethyl group. However, the electronic properties of the pyridine ring and the specific catalytic system employed can influence this selectivity. acs.org

Ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, for example, can enhance the rate of oxidative addition and influence the stability of the catalytic species. mit.edu The choice of ligand can even lead to a reversal of regioselectivity in some cases. nih.gov For instance, in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, specific ligands have been developed to achieve high efficiency. nih.gov Similarly, in nickel-catalyzed couplings, the ligand can influence whether the reaction proceeds via a radical pathway or an SN2-type mechanism. sustech.edu.cn Computational studies have been employed to understand the subtle electronic and steric effects of ligands on the transition states of these reactions, providing insights into the origins of regioselectivity. acs.orgnih.gov

Elimination Reactions and Formation of Pyridine-Based Unsaturated Systems

Elimination reactions of 2-(1-bromoethyl)-5-chloropyridine, typically dehydrohalogenation, are pivotal in the synthesis of vinylpyridines. These products serve as valuable monomers and intermediates in organic synthesis. The reaction involves the removal of a hydrogen atom and the bromine atom from adjacent carbons, leading to the formation of a double bond.

The dehydrohalogenation of 2-(1-bromoethyl)-5-chloropyridine can theoretically yield two constitutional isomers, depending on which hydrogen atom is removed. The regioselectivity of this elimination is governed by several factors, including the strength and steric bulk of the base used, the solvent, and the temperature.

In the context of E2 elimination reactions, which are common for secondary alkyl halides, the orientation of the leaving group and the proton being abstracted must be anti-periplanar. saskoer.ca This stereoelectronic requirement can influence the regiochemical outcome, especially in conformationally restricted systems. For an acyclic substrate like 2-(1-bromoethyl)-5-chloropyridine, bond rotation allows for the necessary alignment for the removal of a proton from either the methyl group or the pyridine ring.

According to Zaitsev's rule , base-induced elimination reactions generally favor the formation of the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com In this case, elimination would preferentially occur to form 5-chloro-2-(1-propen-2-yl)pyridine, as the double bond would be more substituted. Conversely, the Hofmann rule predicts the formation of the less substituted alkene, which can be favored when using a sterically hindered base.

The regiochemical outcome can be illustrated as follows:

Table 1: Potential Products of Dehydrohalogenation of 2-(1-bromoethyl)-5-chloropyridine

| Product Name | Structure | Favored by |

|---|---|---|

| 5-chloro-2-(1-propen-2-yl)pyridine | Zaitsev's Rule (less sterically hindered base) |

Detailed research findings on the specific regiochemical control for this compound are not extensively documented, but the principles of Zaitsev's and Hofmann's rules provide a predictive framework.

Radical Processes and Their Intermediates

Beyond ionic reactions, 2-(1-bromoethyl)-5-chloropyridine can also participate in radical processes, particularly involving the carbon-bromine bond, which is susceptible to homolytic cleavage.

The C-Br bond in 2-(1-bromoethyl)-5-chloropyridine can undergo homolytic cleavage when subjected to heat, UV radiation, or a radical initiator. libretexts.org This process, where the two electrons in the bond are distributed equally between the two atoms, generates a bromine radical and a 1-(5-chloropyridin-2-yl)ethyl radical. chemistrysteps.com

This initiation step is the entry point into a radical chain mechanism , which consists of three main phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: As described, this phase involves the initial formation of radical species. libretexts.org

Propagation: The highly reactive radical intermediates can then react with stable molecules to generate new radicals, thus continuing the chain. libretexts.org For instance, the 1-(5-chloropyridin-2-yl)ethyl radical could abstract a hydrogen atom from a solvent molecule or participate in other radical reactions.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com

Radical reactions are a cornerstone of many synthetic transformations, and understanding the stability of the radical intermediates is key. The 1-(5-chloropyridin-2-yl)ethyl radical is a secondary radical, which is more stable than a primary radical but less stable than a tertiary radical.

Table 2: Key Steps in a Hypothetical Radical Chain Reaction

| Step | Description | Example Reactants | Example Products |

|---|---|---|---|

| Initiation | Formation of initial radicals via homolytic cleavage of the C-Br bond. | 2-(1-bromoethyl)-5-chloropyridine + Initiator (e.g., AIBN) | 1-(5-chloropyridin-2-yl)ethyl radical + Bromine radical |

| Propagation | A radical reacts with a stable molecule to form a new radical. | 1-(5-chloropyridin-2-yl)ethyl radical + H-donor | 2-ethyl-5-chloropyridine + Donor radical |

| Termination | Two radicals combine to form a stable molecule. | 2 x 1-(5-chloropyridin-2-yl)ethyl radical | Dimeric species |

The specific pathways and products of radical reactions involving 2-(1-bromoethyl)-5-chloropyridine would be highly dependent on the reaction conditions and the other reagents present.

Theoretical and Computational Chemistry Studies on 2 1 Bromoethyl 5 Chloropyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbital characteristics of 2-(1-bromoethyl)-5-chloropyridine are pivotal in understanding its reactivity and potential applications. Computational methods, particularly Density Functional Theory (DFT), provide significant insights into these properties.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that most readily accepts electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For pyridine (B92270) derivatives, the presence of electron-withdrawing groups, such as the chloro and bromoethyl substituents in 2-(1-bromoethyl)-5-chloropyridine, influences the energies of these frontier orbitals. These substituents tend to lower the energy of both the HOMO and LUMO. The nitrogen atom in the pyridine ring, with its lone pair of electrons, significantly contributes to the HOMO, making it a primary site for protonation and other electrophilic attacks. abertay.ac.uk

The reactivity of halogenated pyridines can be predicted by analyzing the distribution of these frontier orbitals. For instance, in nucleophilic substitution reactions, the LUMO's location will indicate the most probable site of attack. In the case of 2-(1-bromoethyl)-5-chloropyridine, both the bromine on the ethyl group and the chlorine on the pyridine ring are potential leaving groups, and their reactivity will be influenced by the electronic effects of the entire molecule.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The site of highest HOMO density is prone to electrophilic attack. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The site of highest LUMO density is susceptible to nucleophilic attack. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

In pyridine and its derivatives, the nitrogen atom is typically the most electron-rich site, indicated by a region of negative electrostatic potential. abertay.ac.uknih.gov This makes it a primary center for interactions with electrophiles. The presence of the electron-withdrawing chlorine atom at the 5-position and the bromoethyl group at the 2-position will modulate this charge distribution. The chlorine atom will draw electron density away from the pyridine ring, making the ring generally more electron-deficient. nih.gov

The electrostatic potential around the bromine atom in the 1-bromoethyl group is also of significant interest. Halogen atoms can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for attractive interactions with nucleophiles, known as halogen bonding. nih.gov This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov The presence of a σ-hole on the bromine atom would make it an electrophilic center, susceptible to nucleophilic attack, facilitating SN2 reactions. acs.org

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Interpretation |

| Red | Negative | Electron-rich region, attractive to electrophiles. uni-muenchen.de |

| Blue | Positive | Electron-poor region, attractive to nucleophiles. uni-muenchen.de |

| Green/Yellow | Neutral | Region of intermediate potential. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 2-(1-bromoethyl)-5-chloropyridine are critical for understanding its interactions and reactivity.

Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For 2-(1-bromoethyl)-5-chloropyridine, rotation around the C-C bond of the ethyl group and the C-C bond connecting the ethyl group to the pyridine ring will lead to various conformers.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of these rotational angles, revealing the lowest energy (most stable) conformers. The relative energies of these conformers determine their population at a given temperature. Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time, providing insights into the flexibility and accessible conformations of the molecule. nih.govrsc.org For similar molecules like 1-chloro- and 1-bromo-2-propanol, conformers with a gauche arrangement of the halogen and hydroxyl groups were found to be more stable due to hyperconjugation effects. nih.gov A similar "gauche effect" could influence the preferred conformation of 2-(1-bromoethyl)-5-chloropyridine.

The substituents on the pyridine ring and the ethyl side chain significantly influence the molecule's geometry. The chlorine atom at the 5-position and the bromoethyl group at the 2-position will affect the bond lengths and angles of the pyridine ring. wikipedia.org The steric bulk of the bromoethyl group can also lead to out-of-plane distortions of the pyridine ring.

The interplay between the electronic effects (e.g., electron withdrawal by the halogens) and steric hindrance determines the final molecular geometry. DFT calculations are commonly employed to obtain optimized geometries that correspond to energy minima on the potential energy surface. vanderbilt.edu These calculated geometries can be compared with experimental data from techniques like X-ray crystallography, if available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving 2-(1-bromoethyl)-5-chloropyridine. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For 2-(1-bromoethyl)-5-chloropyridine, a key reaction is nucleophilic substitution at the benzylic carbon of the bromoethyl group. Computational studies can elucidate the mechanism of such reactions, for example, by comparing the energy barriers for SN1 and SN2 pathways. The nature of the nucleophile, the solvent, and the electronic and steric properties of the substrate all play a role in determining the favored mechanism.

For instance, in a potential SN2 reaction, the nucleophile would attack the carbon atom attached to the bromine, leading to a pentacoordinate transition state. The energy of this transition state is a critical factor in the reaction rate. Computational modeling can provide detailed information about the geometry and electronic structure of this transition state.

Furthermore, computational studies can investigate other potential reactions, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the chlorine atom. These studies can help rationalize experimental observations and predict the outcome of new reactions.

Transition State Characterization and Activation Energy Calculation

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS), which is the highest-energy state along the reaction coordinate. libretexts.org The energy difference between the reactants and this transition state is known as the activation energy (Ea), a critical parameter that governs the reaction rate. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and locate transition states. nih.govnih.gov For a reaction involving 2-(1-bromoethyl)-5-chloropyridine, such as a nucleophilic substitution at the bromo-substituted carbon, a computational study would begin by optimizing the geometries of the reactants, the putative transition state, and the products. The transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is analogous to the activation enthalpy (ΔH‡) plus a factor of RT (Ea = ΔH‡ + RT). libretexts.org The Gibbs free energy of activation (ΔG‡) is also a key metric, as it includes entropic contributions (ΔG‡ = ΔH‡ - TΔS‡) and is directly related to the reaction rate constant via the Eyring equation. libretexts.org DFT calculations can provide these thermodynamic quantities. nih.gov For instance, in a study of a different reaction, activation energies were calculated to be 72 kJ/mol and 55 kJ/mol for two competing pathways, providing a clear rationale for the observed product distribution. nih.gov

Table 1: Hypothetical Activation Parameters for an Sₙ2 Reaction of 2-(1-bromoethyl)-5-chloropyridine

This interactive table illustrates the typical parameters calculated in a transition state analysis for a hypothetical Sₙ2 reaction with a generic nucleophile (Nu⁻).

| Parameter | Value (kJ/mol) | Description |

| ΔH‡ | 65.0 | Enthalpy of activation, representing the energy barrier from a heat perspective. |

| TΔS‡ | -10.0 | Entropic contribution to the activation barrier at 298 K. A negative value often indicates a more ordered transition state. |

| ΔG‡ | 75.0 | Gibbs free energy of activation, the overall barrier that determines the reaction rate. libretexts.org |

| Ea | 67.5 | Arrhenius activation energy, closely related to the activation enthalpy. libretexts.org |

Note: The data in this table are illustrative and not from experimental or published computational results for this specific reaction.

Solvent Effects and Implicit/Explicit Solvation Models

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. Computational chemistry accounts for these influences using solvation models. rsc.org These models are generally categorized as implicit or explicit.

Implicit Solvation Models: These models, also known as continuum models (e.g., SM8, PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. DFT calculations performed with a continuum solvation model can predict how activation energies change in different solvents. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, that implicit models may miss. Often, a hybrid approach is used where a few explicit solvent molecules are placed in the first solvation shell, and the bulk solvent is treated with an implicit model.

A combined experimental and computational study on chlorinated harmine (B1663883) derivatives demonstrated that sophisticated methods, including polarizable embedding DFT, could successfully model solvent-dependent spectroscopic properties in solvents like water and acetonitrile. rsc.org For 2-(1-bromoethyl)-5-chloropyridine, such studies would reveal how polar and non-polar solvents stabilize or destabilize the reactants and the transition state, thereby altering the activation energy.

Table 2: Hypothetical Calculated Activation Energy (ΔG‡) in Various Solvents

This interactive table shows how the calculated activation energy for a hypothetical reaction of 2-(1-bromoethyl)-5-chloropyridine might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kJ/mol) | Expected Effect |

| Hexane | 1.9 | 95.0 | Non-polar; little stabilization of charged transition states. |

| Acetonitrile | 37.5 | 78.0 | Polar aprotic; stabilizes polar transition states. |

| DMF | 38.3 | 75.0 | Polar aprotic; effectively solvates cations and polar species. nih.gov |

| Water | 80.1 | 72.0 | Polar protic; strong stabilization of charged species through H-bonding. |

Note: The data in this table are illustrative and not from experimental or published computational results for this specific reaction.

Structure-Reactivity Relationships from Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity. mahendrapublications.comchemrxiv.org By calculating these descriptors for 2-(1-bromoethyl)-5-chloropyridine, one can gain significant insight into its chemical behavior without explicitly simulating a full reaction.

Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. mahendrapublications.com

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). mahendrapublications.com

Chemical Hardness (η) and Electronegativity (χ): These global reactivity descriptors are calculated from the HOMO and LUMO energies. Hardness measures resistance to change in electron distribution, while electronegativity measures the power to attract electrons. mahendrapublications.com

For example, a computational study on the related molecule 2-Amino-5-Chloropyridine (B124133) (2A5CP) using DFT (B3LYP/6-311++g(2d,2p)) determined its HOMO-LUMO gap to be 4.921 eV, suggesting high reactivity. mahendrapublications.com Similar calculations for 2-(1-bromoethyl)-5-chloropyridine would pinpoint the most likely sites for reaction. The MESP would likely show a positive potential around the carbon bonded to the bromine atom, confirming it as a primary site for nucleophilic attack, and a negative potential near the pyridine nitrogen atom.

Table 3: Calculated Quantum Chemical Descriptors for the Related Compound 2-Amino-5-Chloropyridine (2A5CP)

This interactive table presents data from a published study on a structurally similar compound to illustrate the type of information gained from such an analysis.

| Descriptor | Value | Significance for Reactivity |

| HOMO Energy | -5.738 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.817 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.921 eV | A relatively small gap suggests high reactivity and conductivity. mahendrapublications.com |

| Electronegativity (χ) | 3.277 eV | Measures the molecule's overall ability to attract electrons. mahendrapublications.com |

| Chemical Hardness (η) | 2.460 eV | Indicates resistance to electronic charge transfer. mahendrapublications.com |

Source: Data for 2-Amino-5-Chloropyridine from a study using DFT B3LYP/6-311++g(2d,2p) level of theory. mahendrapublications.com

Advanced Spectroscopic Characterization Methodologies and Interpretations for 2 1 Bromoethyl 5 Chloropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2-(1-bromoethyl)-5-chloropyridine in solution. The presence of a chiral center at the ethyl group and the distinct substitution pattern on the pyridine (B92270) ring can be unequivocally established through a combination of one-dimensional and multi-dimensional NMR experiments.

While standard ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(1-bromoethyl)-5-chloropyridine, a key correlation would be observed between the methine proton of the bromoethyl group (-CH(Br)-) and the methyl protons (-CH₃), confirming the ethyl fragment. Additionally, correlations among the aromatic protons on the pyridine ring would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the methine proton signal would correlate with the chiral carbon signal, and the pyridine proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in confirming the regiochemistry, for example, by showing a correlation from the methine proton of the bromoethyl group to the C2 carbon of the pyridine ring, proving its point of attachment. Correlations from the pyridine protons to other ring carbons would further solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. For instance, spatial proximity between the methine proton and the proton at the C6 position of the pyridine ring could be detected. researchgate.net

The expected ¹H and ¹³C NMR chemical shifts, based on analyses of similar substituted pyridines, are summarized below. rsc.org

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

| H3 | ~7.8 | ~138 | C2, C4, C5 | H4 |

| H4 | ~7.7 | ~124 | C2, C3, C5, C6 | H3, H6 |

| H6 | ~8.4 | ~150 | C2, C4, C5 | H4 |

| -CH(Br)- | ~5.2 | ~45 | C2 (Pyridine), -CH₃ | -CH₃ |

| -CH₃ | ~2.0 | ~25 | C2 (Pyridine), -CH(Br)- | -CH(Br)- |

| C2 | - | ~160 | - | - |

| C5 | - | ~132 | - | - |

Dynamic NMR (DNMR) is a powerful technique for investigating molecular motions that occur on the NMR timescale, such as conformational changes. libretexts.org For 2-(1-bromoethyl)-5-chloropyridine, restricted rotation around the single bond connecting the bromoethyl group to the pyridine ring could lead to different conformers.

By acquiring NMR spectra at various temperatures, it is possible to study this dynamic process. At high temperatures, rapid rotation would result in time-averaged, sharp signals. As the temperature is lowered, the rotation slows down. If the energy barrier is sufficiently high, this can lead to signal broadening and eventual decoalescence into separate signals for each distinct conformer. Analyzing the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational isomers. researchgate.netnih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light and is highly effective for identifying non-polar bonds and symmetric vibrations.

For 2-(1-bromoethyl)-5-chloropyridine, the key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Vibrations characteristic of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is typically observed at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong | Strong |

| CH₃ Bending | 1370 - 1470 | Medium | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Strong | Strong |

Mass Spectrometry (HRMS, MS/MS) for Elucidating Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₇H₇BrClN, the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺, etc., which is a definitive signature of the compound. uni.lunih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. This technique is invaluable for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. nih.gov

Plausible fragmentation pathways for 2-(1-bromoethyl)-5-chloropyridine include:

Loss of a bromine radical (•Br): This would lead to the formation of a stable secondary carbocation. This is often a primary fragmentation step for alkyl bromides.

Alpha-cleavage: Cleavage of the C-C bond between the chiral carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃).

Benzylic-type cleavage: Cleavage of the bond between the pyridine ring and the bromoethyl group, leading to a pyridinyl radical and a bromoethyl cation, or vice-versa.

Loss of HBr: Elimination of hydrogen bromide from the molecular ion.

Analysis of these fragmentation pathways provides robust confirmation of the proposed structure. nih.govsapub.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

If a suitable single crystal of 2-(1-bromoethyl)-5-chloropyridine can be grown, this technique would provide:

Applications of 2 1 Bromoethyl 5 Chloropyridine As a Key Synthon in Complex Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. google.commdpi.comnih.govfrontiersin.orgscience.gov The strategic placement of reactive functional groups in 2-(1-bromoethyl)-5-chloropyridine makes it an ideal starting material for the assembly of these important molecular frameworks. google.commdpi.comnih.govfrontiersin.orgscience.gov

Construction of Fused and Bridged Pyridine-Based Architectures

The reactivity of the bromoethyl group allows for its participation in various cyclization reactions, leading to the formation of fused and bridged pyridine-based structures. The bromine atom, being a good leaving group, facilitates intramolecular nucleophilic substitution reactions. This process is fundamental to creating new rings fused to the initial pyridine (B92270) core. For instance, by reacting 2-(1-bromoethyl)-5-chloropyridine with a suitable nucleophile, a subsequent intramolecular cyclization can be triggered, resulting in the formation of a new heterocyclic ring fused to the pyridine. This strategy is a key method for generating diverse and complex polycyclic aromatic systems containing a pyridine motif.

Synthesis of Pyridopyrazoles and Imidazopyridines

The utility of 2-(1-bromoethyl)-5-chloropyridine extends to the synthesis of specific and medicinally relevant heterocyclic systems like pyridopyrazoles and imidazopyridines. Imidazo[1,2-a]pyridines, for example, are a class of fused nitrogen-bridged heterocyclic compounds with a broad spectrum of biological activities. nih.govacs.org The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound or alkene. acs.org While direct examples of using 2-(1-bromoethyl)-5-chloropyridine for this purpose are not explicitly detailed in the provided search results, its structural similarity to key precursors suggests its potential utility in modified synthetic routes. The bromoethyl group can be transformed into other functional groups necessary for the cyclization reactions that form these bicyclic systems.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and API Precursors

The synthesis of APIs is a cornerstone of the pharmaceutical industry, and intermediates play a pivotal role in this process. zmsilane.comfortunachem.comenvironmentclearance.nic.in Intermediates are chemical compounds that are produced during the synthesis of an API but are not the final active substance. fortunachem.com 2-(1-bromoethyl)-5-chloropyridine is a valuable intermediate due to its ability to be incorporated into larger, more complex molecules with desired pharmacological activities. smolecule.com

Role in the Development of Chiral Drug Candidates

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. nih.gov The synthesis of single-enantiomer drugs often requires chiral building blocks or asymmetric synthesis methods. nih.gov The ethyl group in 2-(1-bromoethyl)-5-chloropyridine contains a chiral center at the carbon atom bonded to the bromine. This inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure drug candidates. By using a specific enantiomer of 2-(1-bromoethyl)-5-chloropyridine, chemists can control the stereochemistry of the final drug molecule, which is crucial for its efficacy and safety.

Modular Building Block for Diverse Bioactive Scaffolds

The term "building block" in medicinal chemistry refers to a chemical moiety that can be readily incorporated into a larger molecule. whiterose.ac.uk 2-(1-bromoethyl)-5-chloropyridine fits this description perfectly. The reactive bromoethyl group allows for the attachment of various other molecular fragments through nucleophilic substitution reactions. This modularity enables the rapid generation of a library of related compounds with diverse substituents, which can then be screened for biological activity. This approach is a cornerstone of modern drug discovery, allowing for the efficient exploration of the structure-activity relationship (SAR) of a particular scaffold.

Utility in Agrochemical Synthesis

The application of 2-(1-bromoethyl)-5-chloropyridine is not limited to the pharmaceutical industry; it also finds significant use in the development of new agrochemicals. smolecule.comgoogle.com Substituted pyridines are essential chemical intermediates for the preparation of various insecticides and herbicides. google.comgoogle.com The structural motifs present in 2-(1-bromoethyl)-5-chloropyridine can be found in a number of commercially successful agrochemicals. Its role as a versatile intermediate allows for the synthesis of complex molecules that can selectively target pests or weeds, contributing to improved crop yields and food security. The presence of both a chloro and a bromo substituent provides multiple reaction sites for chemists to elaborate the molecule into a final, active agrochemical product.

Precursors for Herbicides, Insecticides, and Fungicides

The structural motif of a substituted pyridine is a common feature in many commercially successful agrochemicals. The specific combination of a chloro-substituted pyridine ring and a reactive bromoethyl group in 2-(1-bromoethyl)-5-chloropyridine makes it an attractive starting material for the synthesis of new and existing crop protection agents.

The development of novel herbicides, insecticides, and fungicides often relies on the modification of existing lead compounds or the creation of entirely new molecular scaffolds. google.com 2-(1-bromoethyl)-5-chloropyridine serves as a key intermediate in the production of various agrochemicals. For instance, the related compound 5-chloropyridine-2-carboxylic acid, which can be derived from chloro-substituted pyridines, is a known precursor in the development of herbicides and fungicides. chemimpex.com The reactivity of the bromoethyl group allows for the introduction of various functional groups, which can modulate the biological activity of the resulting molecule.

Research has shown that pyrazole-based compounds containing a chloropyridinyl moiety exhibit significant insecticidal activity. researchgate.net For example, a series of novel pyrazole-5-carboxamides have been designed and synthesized, showing high efficacy against certain agricultural pests. The synthesis of these complex molecules can be facilitated by using building blocks like 2-(1-bromoethyl)-5-chloropyridine, which provides the necessary chloropyridine fragment.

Furthermore, the development of new fungicides has also utilized pyridine-based structures. Derivatives of Chimonanthus praecox, which include a chloropyridinyl group, have been synthesized and shown to possess antifungal properties. mdpi.com The versatility of 2-(1-bromoethyl)-5-chloropyridine allows for its incorporation into a variety of heterocyclic structures, which is a common strategy in the design of new agrochemicals.

Design and Synthesis of Novel Crop Protection Agents

The design of new crop protection agents is a complex process that involves the synthesis and biological evaluation of numerous candidate molecules. The use of versatile building blocks like 2-(1-bromoethyl)-5-chloropyridine can significantly streamline this process. The differential reactivity of the bromine and chlorine atoms allows for a modular approach to synthesis, where different fragments can be introduced in a stepwise manner.

For example, the bromoethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities. This allows for the rapid generation of a library of compounds with diverse substituents, which can then be screened for their herbicidal, insecticidal, or fungicidal activity.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of pyridine-containing molecules have also led to their application in materials science and polymer chemistry. The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds attractive as ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties.

Monomer for Functional Pyridine-Based Polymers and Copolymers

Pyridine-based polymers are a class of materials that have garnered significant interest due to their potential applications in areas such as catalysis, sensing, and electronics. The incorporation of pyridine units into a polymer backbone can impart specific functionalities to the material. 2-(1-bromoethyl)-5-chloropyridine can serve as a monomer for the synthesis of such functional polymers. evitachem.com

The bromoethyl group provides a reactive handle for polymerization reactions. For example, it can be used in atom transfer radical polymerization (ATRP) to create well-defined polymers with controlled molecular weights and architectures. The resulting polymers would feature a chloropyridine moiety as a repeating unit, which could then be further functionalized or used to coordinate with metal ions.

Ligand Design for Metal Complexes and Catalysis

The pyridine nitrogen atom in 2-(1-bromoethyl)-5-chloropyridine possesses a lone pair of electrons that can be donated to a metal center, forming a coordination complex. psu.edu This property makes it a useful building block for the design of new ligands for transition metal catalysis. The electronic properties of the pyridine ring, and thus its coordinating ability, can be tuned by the presence of the chloro substituent. nih.gov

By modifying the bromoethyl group, a variety of bidentate or tridentate ligands can be synthesized. For example, reaction with a phosphine-containing nucleophile could yield a P,N-ligand, which are known to be effective in a range of catalytic transformations. The resulting metal complexes could find applications in cross-coupling reactions, hydrogenation, and other important organic transformations. The steric and electronic properties of the ligand, which are influenced by the substituents on the pyridine ring, play a crucial role in determining the activity and selectivity of the catalyst.

Future Research Directions and Emerging Methodologies for 2 1 Bromoethyl 5 Chloropyridine

Development of Novel Catalytic Systems for Selective Derivatization

The selective functionalization of the pyridine (B92270) ring is a central challenge in heterocyclic chemistry. Future research is increasingly focused on designing sophisticated catalytic systems that can offer precise control over reactivity and selectivity. For 2-(1-bromoethyl)-5-chloropyridine, this involves developing catalysts that can selectively target a specific C-H bond or differentiate between the existing halogen substituents.

One promising area is the use of transition metal catalysts. The modification of ligand scaffolds in metal complexes has been shown to regulate the electronic properties and reactivity of the metal center. nih.gov This principle can be applied to develop bespoke catalysts for pyridine functionalization, potentially enabling selective C-C coupling reactions or other transformations. nih.gov Research into palladium-catalyzed regioselective arylation of electron-deficient pyridines has shown that additives like silver carbonate can be crucial for achieving high site-selectivity. nih.gov Further exploration of ligand effects, metal choice (e.g., Pd, Cu, Ni, Rh, Ru, Fe), and reaction additives will likely yield catalytic systems capable of selectively derivatizing complex pyridines. nih.gov

Transition-metal-free approaches are also gaining significant traction. jiaolei.group These methods offer an alternative pathway for pyridine functionalization, avoiding the cost and potential toxicity associated with heavy metals. Future work in this area could involve the design of novel organocatalysts or the use of unique activating groups that facilitate selective reactions on the pyridine core. jiaolei.group

Table 1: Comparison of Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Key Features | Potential Application for 2-(1-bromoethyl)-5-chloropyridine |

|---|---|---|

| Transition Metal Catalysis | Utilizes metals like Pd, Ni, Rh, Fe. Reactivity and selectivity are tunable via ligand and additive modification. nih.govnih.gov | Selective cross-coupling at the chloro- or bromo- position, or direct C-H activation at another site. |

| Transition-Metal-Free Catalysis | Avoids heavy metals. Often relies on organocatalysts or unique activation strategies. jiaolei.group | Greener synthetic routes for derivatization, potentially offering different selectivity profiles. |

| Photochemical Organocatalysis | Uses light and an organocatalyst to generate radical intermediates for functionalization. acs.org | Introduction of alkyl or other groups via novel radical pathways, potentially at positions difficult to access otherwise. |

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of chemical compounds, including pyridine derivatives. beilstein-journals.orgresearchgate.net This approach offers numerous advantages over traditional batch synthesis, such as improved safety, enhanced reaction kinetics, better heat transfer, and greater scalability. researchgate.netresearchgate.net

The synthesis of pyridines and dihydropyridines has been successfully demonstrated in microwave flow reactors. beilstein-journals.orgresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a continuous flow process, avoiding the isolation of intermediates. beilstein-journals.orgresearchgate.net This methodology could be adapted for the efficient and scalable production of precursors to 2-(1-bromoethyl)-5-chloropyridine. The transfer from microwave batch reactions to continuous flow processing often allows for mesoscale production without significant re-optimization of reaction conditions. researchgate.net

Continuous flow systems are particularly advantageous for handling hazardous reagents or exothermic reactions, which are common in the synthesis of halogenated heterocycles. acs.org The development of a robust, one-pot continuous flow process for fluorination using hydrogen fluoride (B91410) pyridine complex highlights the potential of this technology to improve the yield and purity of complex heterocyclic intermediates. researchgate.netacs.org Future research will likely focus on developing multi-step, fully automated continuous flow syntheses for complex targets like 2-(1-bromoethyl)-5-chloropyridine and its derivatives, integrating reaction, separation, and purification steps.

Chemo- and Regioselective Functionalization of Polyhalogenated Pyridines

A significant challenge in the chemistry of polyhalogenated pyridines is achieving chemo- and regioselectivity—the ability to functionalize one specific position in the presence of multiple reactive sites. The inherent electronic properties of the pyridine ring make it electron-deficient, which influences its reactivity. nih.gov

Recent advances have provided new strategies for selective halogenation and functionalization. One approach involves the temporary transformation of the pyridine ring. For example, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective halogenation under mild conditions. chemrxiv.org Another strategy uses specifically designed phosphine (B1218219) reagents that install a phosphonium (B103445) salt at the 4-position of the pyridine, which can then be displaced by a halide. nih.govacs.orgresearchgate.net Such methods provide access to specific halogenation patterns that are difficult to achieve through classical electrophilic aromatic substitution. nih.gov

For a molecule like 2-(1-bromoethyl)-5-chloropyridine, future research will aim to develop methods that can selectively functionalize the C-3, C-4, or C-6 positions while leaving the existing substituents untouched. The development of directing groups or catalytic systems that can overcome the innate reactivity patterns of the pyridine ring is a key area of investigation. nih.gov The ability to selectively replace either the bromine or the chlorine atom through cross-coupling reactions is another important goal, requiring catalysts that can discriminate between the two different carbon-halogen bonds.

Table 2: Modern Strategies for Regioselective Pyridine Functionalization

| Strategy | Description | Target Position(s) |

|---|---|---|

| Phosphine Reagent Displacement | Installation of a phosphonium salt at the 4-position, followed by nucleophilic displacement with a halide. nih.govacs.org | C-4 |

| Zincke Imine Intermediates | A ring-opening, halogenation, ring-closing sequence that temporarily alters the pyridine's electronic structure. chemrxiv.org | C-3 |

| Minisci-type Alkylation with Blocking Groups | Use of a removable blocking group to direct radical alkylation to a specific position. nih.gov | C-4 |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, often guided by directing groups or the inherent electronics of the system. nih.gov | C-2, C-3, C-4 |

Advanced Machine Learning and AI-Driven Approaches in Synthetic Design and Reaction Prediction

Exploration of New Reactivity Modes and Transformation Pathways

Beyond optimizing existing reaction types, a key area of future research is the discovery of fundamentally new ways to functionalize the pyridine ring. This involves exploring unconventional intermediates and reaction pathways that can lead to novel molecular architectures.

One emerging area is the use of pyridinyl radicals. A recently developed photochemical method harnesses the reactivity of pyridinyl radicals, generated by the single-electron reduction of pyridinium (B92312) ions, to couple them with allylic radicals. acs.org This strategy enables positional selectivity that is distinct from classical Minisci chemistry. acs.org Exploring the reactivity of such radical intermediates derived from 2-(1-bromoethyl)-5-chloropyridine could open up new avenues for its derivatization.

Another innovative approach involves intramolecular transformations. For example, the Reissert-Henze-type reaction of N-(carbamoyloxy)pyridinium salts involves an intramolecular attack of a carbonyl oxygen at the 2-position of the pyridine ring, leading to 2-pyridyl carbamates. researchgate.net Investigating whether the bromoethyl side chain of the target compound can participate in similar intramolecular cyclizations or rearrangements could lead to the synthesis of novel fused heterocyclic systems. The discovery of such new reactivity modes will be crucial for expanding the chemical space accessible from polyfunctionalized pyridine building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.